An In-Depth Technical Guide to 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one (CAS 1408282-26-7): A Key Intermediate in PARP Inhibitor Synthesis
An In-Depth Technical Guide to 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one (CAS 1408282-26-7): A Key Intermediate in PARP Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one, with CAS number 1408282-26-7, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its prominence arises from its role as a key intermediate in the synthesis of Rucaparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor. Rucaparib is an important therapeutic agent in oncology, particularly for the treatment of ovarian and prostate cancers associated with specific genetic mutations, such as those in the BRCA genes.
The azepino[5,4,3-cd]indole core structure is a recurring motif in various biologically active molecules, both natural and synthetic. This guide provides a comprehensive technical overview of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one, covering its physicochemical properties, detailed synthesis, biological significance, and applications, to support researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 1408282-26-7 | [1][2][3] |
| Molecular Formula | C11H9FN2O | [1][2][4] |
| Molecular Weight | 204.20 g/mol | [4] |
| Appearance | Off-white to white powder | [1] |
| Purity | Typically ≥99.0% | [1] |
| Predicted Boiling Point | 526.5 ± 50.0 °C | [2] |
| Predicted Density | 1.404 ± 0.06 g/cm³ | [2] |
| Storage | Sealed in a dry, room temperature environment | [1] |
Synthesis and Manufacturing
The synthesis of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one is a multi-step process that has been detailed in the patent literature, highlighting its importance in the manufacturing of Rucaparib. A prominent synthetic route is outlined in patent CN108752353B.[5]
Synthetic Pathway Overview
The synthesis begins with a starting compound and proceeds through several intermediate stages involving nitration, Sonogashira coupling, reduction, cyclization, and further reactions to yield the final product. The overall workflow is depicted in the diagram below.
Caption: Synthetic pathway for 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one.
Detailed Step-by-Step Experimental Protocol
The following is a detailed protocol for the synthesis of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one, as described in patent CN108752353B.[5]
Step 1: Nitration of Compound 1
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Reactants: Compound 1, Potassium Nitrate
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Procedure: Compound 1 is dissolved in acetic acid and acetic anhydride. The mixture is cooled, and powdered potassium nitrate is added in portions.
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Conditions: The reaction is carried out at a temperature of 0-20 °C for 2-6 hours.
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Product: Compound 2
Step 2: Sonogashira Coupling
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Reactants: Compound 2, Trimethylsilyl acetylene
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Catalyst: Bis(triphenylphosphine)palladium dichloride, trifluoromethanesulfonic anhydride, triethylamine
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Procedure: Compound 2 is reacted with trimethylsilyl acetylene in the presence of the catalyst system.
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Conditions: The reaction is conducted at 20-80 °C for 0.5-4 hours.
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Product: Compound 3
Step 3: Hydrogenation
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Reactant: Compound 3
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Catalyst: 10% Palladium on carbon
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Procedure: Compound 3 is hydrogenated in the presence of the palladium catalyst.
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Conditions: The reaction is performed at 20-80 °C for 2-12 hours.
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Product: Compound 4
Step 4: Cyclization
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Reactant: Compound 4
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Catalyst: Cuprous iodide
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Procedure: Compound 4 undergoes self-cyclization.
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Conditions: The reaction temperature is maintained at 40-140 °C for 4-24 hours.
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Product: Compound 5
Step 5: Reaction with Nitroethylene
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Reactants: Compound 5, Nitroethylene
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Procedure: Compound 5 is reacted with nitroethylene.
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Conditions: The reaction is carried out at 20-80 °C for 6-24 hours.
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Product: Compound 6
Step 6: Final Hydrogenation
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Reactant: Compound 6
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Procedure: Compound 6 is hydrogenated to yield the final product.
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Conditions: The reaction is performed at 20-80 °C for 6-24 hours under a pressure ranging from normal to 20 atmospheres.
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Product: 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one
Alternative Synthetic Strategies
Other synthetic approaches to the azepino[5,4,3-cd]indole core have been explored. These include four-component domino reactions and gold-catalyzed post-Ugi dearomatization cascades, offering modular and efficient access to this important scaffold.[6][7] Additionally, methods starting from serotonin derivatives have been reported for the synthesis of related azepino[5,4,3-cd]indole structures.[8]
Mechanism of Action and Biological Significance
The primary biological significance of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one lies in its role as a precursor to the PARP inhibitor Rucaparib.
The Role of PARP in DNA Repair and Cancer
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. They detect single-strand breaks in DNA and, upon activation, synthesize poly(ADP-ribose) chains that recruit other DNA repair proteins to the site of damage.
PARP Inhibition and Synthetic Lethality
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. These cancer cells become heavily reliant on PARP-mediated repair of single-strand breaks. Inhibition of PARP in these cells leads to the accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks during DNA replication. The inability to repair these double-strand breaks through homologous recombination results in cell death, a concept known as synthetic lethality.
The azepino[5,4,3-cd]indol-6-one core of Rucaparib is a key structural element that mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. This allows Rucaparib to bind to the active site of PARP1 and PARP2, inhibiting their enzymatic activity.
Signaling Pathway Diagram
The following diagram illustrates the principle of synthetic lethality through PARP inhibition in BRCA-deficient cancer cells.
Caption: PARP inhibition leads to synthetic lethality in BRCA-deficient cancer cells.
Applications in Research and Drug Development
The primary application of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one is as a critical building block in the industrial synthesis of Rucaparib.[3][5] Its availability and well-defined synthesis make it a valuable resource for pharmaceutical manufacturing.
In the realm of research, this compound serves as a versatile starting material for the development of novel PARP inhibitors and other analogues based on the azepino[5,4,3-cd]indole scaffold. The exploration of derivatives could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. Furthermore, given the diverse biological activities of related indole alkaloids, this core structure holds potential for the discovery of new therapeutic agents for other diseases, including inflammatory and viral infections.[9]
Safety and Handling
8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one is intended for laboratory research and development purposes only. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a well-closed, light-resistant, and airtight container in a cool and dry place.[1] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one is a compound of high strategic importance in the synthesis of the anticancer drug Rucaparib. Its well-characterized synthesis and physicochemical properties make it a reliable intermediate for pharmaceutical production. The underlying azepino[5,4,3-cd]indole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research may focus on leveraging this core structure to develop next-generation PARP inhibitors with enhanced efficacy or to explore its potential in other therapeutic areas. The modularity of the synthetic routes to this scaffold opens up possibilities for creating diverse chemical libraries for high-throughput screening and drug discovery campaigns.
References
- CN108752353B - Preparation method of key intermediate 1408282-26-7 of anti-ovarian cancer drug Rucaparib - Google Patents.
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8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS NO.1408282-26-7. LookChem. Available at: [Link]
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1408282-26-7 - ChemBK. Available at: [Link]
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8-Fluoro-1,3,4,5-tetrahydro-6H-pyrrolo(4,3,2-ef)(2)benzazepin-6-one - PubChem. Available at: [Link]
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8-Fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one | Pharmaffiliates. Available at: [Link]
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8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one. Allfluoro. Available at: [Link]
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Four-component strategy for selective synthesis of azepino[5,4,3-cd]indoles and pyrazolo[3,4-b]pyridines - PMC - NIH. Available at: [Link]
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Rucaparib Impurity 1 | 1408282-26-7 | : Venkatasai Life Sciences. Available at: [Link]
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A Novel Synthesis of 3,4,5,6-Tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indole Derivatives from Serotonin | Request PDF - ResearchGate. Available at: [Link]
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Green and modular synthesis of azepino[4,3,2-cd]indoles and diazepino[6,5,4-cd]indoles via hydride transfer-involved cascade cyclization in ethanol - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Access to Polycyclic Azepino[5,4,3- cd]indoles via a Gold-Catalyzed Post-Ugi Dearomatization Cascade - PubMed. Available at: [Link]
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![Chemical structure of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one with atom numbering](https://i.imgur.com/71B4q5a.png)
